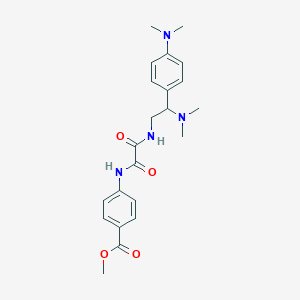

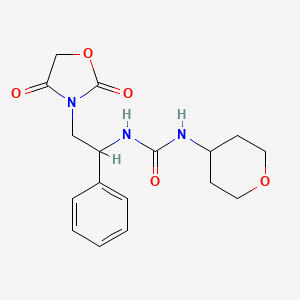

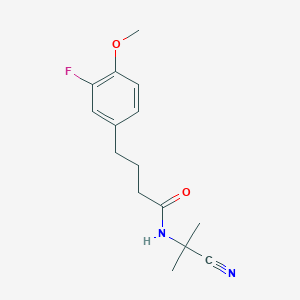

N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with piperidine and pyrimidine moieties, which are known for their pharmacological properties. For instance, piperidine derivatives have been studied for their analgesic and anti-inflammatory activities , inotropic effects , and as inhibitors for HIV-1 reverse transcriptase and CARM1 . Pyrimidine derivatives have been explored for their role as HIV integrase inhibitors and in alternative synthesis routes for complex molecules .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including the formation of the piperidine ring, introduction of the pyrimidine moiety, and subsequent functionalization. For example, the synthesis of N-phenyl piperidine analogs involves preparation of the piperidine core followed by carboxamide formation . Similarly, an alternative synthesis route for a complex molecule with a pyrimidine ring was achieved by coupling a thiazole carboxamide with a piperazine-ethanol derivative . These methods suggest that the synthesis of "N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide" would likely involve building the piperidine ring, attaching the pyrimidine ring, and then introducing the 4-methylbenzyl group.

Molecular Structure Analysis

The molecular structure of piperidine and pyrimidine derivatives is crucial for their biological activity. The steric and electronic properties of substituents on these rings can significantly influence the potency and selectivity of the compounds. For instance, the steric effect of substituents at the 6th position of the piperidine ring was found to be important for analgesic activity . In the context of HIV-1 reverse transcriptase inhibition, the N-phenyl derivatives of piperidine-4-yl-aminopyrimidines showed broad potency against resistant mutant viruses, indicating the importance of the phenyl group in the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of piperidine and pyrimidine derivatives is influenced by the functional groups attached to these cores. The presence of carboxamide groups is a common feature in these compounds, which may be involved in forming hydrogen bonds with biological targets. The reactivity of these compounds can also be tailored by introducing electron-donating or electron-withdrawing groups, which can affect their interaction with enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are critical for their biological efficacy and pharmacokinetic profiles. For example, the optimization of dihydroxypyrimidine carboxamides led to compounds with potent HIV integrase inhibitory activity and favorable pharmacokinetic profiles . The introduction of specific substituents can improve these properties, enhancing the compound's potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Research has been conducted on the synthesis of novel compounds derived from similar structures, aiming at potential anti-inflammatory, analgesic, and various pharmacological activities. These studies highlight the chemical versatility and potential therapeutic uses of compounds within this chemical class, including their role as cyclooxygenase inhibitors and their analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Another area of interest is the development of HIV integrase inhibitors. Studies have shown that derivatives of this compound class exhibit potent inhibition against HIV-1 integrase, an essential enzyme for the viral replication process, indicating their potential as antiviral agents (Pace et al., 2007).

Chemical Synthesis and Characterization

- The synthesis and characterization of compounds bearing a resemblance to "N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide" have been a focus to understand their structural and functional properties. This includes exploring different synthetic routes and characterizing the resulting compounds through various analytical methods, aiming at applications in material science or as intermediates for further chemical transformations (Desai et al., 2004).

Pharmacological Evaluations

- Further pharmacological evaluations of compounds within this class have been carried out to assess their potential as anticonvulsants, showcasing the broad therapeutic potential and highlighting specific modifications to the chemical structure that could enhance their activity (Ho, Crider, & Stables, 2001).

Inotropic Activity

- Some derivatives have been evaluated for their inotropic activity, demonstrating the potential of these compounds to positively affect heart muscle contractility, which could be beneficial in treating certain cardiovascular conditions (Ji-Yong Liu et al., 2009).

Antimicrobial and Antifungal Properties

- Research into the antimicrobial and antifungal properties of related compounds has indicated their potential utility in treating infections, underlining the importance of chemical modifications to enhance these properties (Jadhav et al., 2017).

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-18-7-9-19(10-8-18)16-25-24(29)20-11-13-28(14-12-20)22-15-23(27-17-26-22)30-21-5-3-2-4-6-21/h2-10,15,17,20H,11-14,16H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTPLMNNHGVPNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

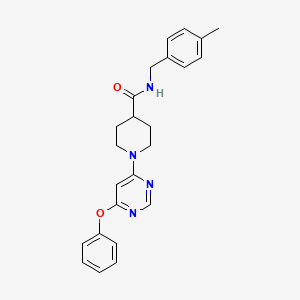

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

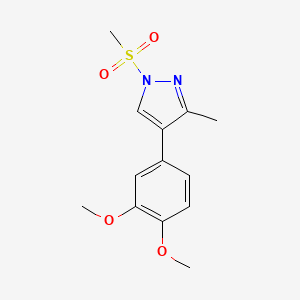

![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)

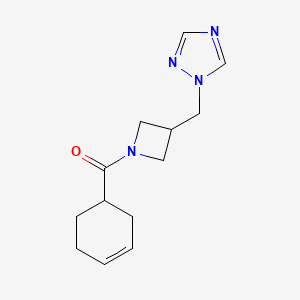

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)

![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)

![1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2516409.png)